molecular formula C22H22ClN3O2 B2805978 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 862814-17-3

1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione

Cat. No. B2805978
CAS RN: 862814-17-3
M. Wt: 395.89
InChI Key: CGVQKJPZUJUPFG-UHFFFAOYSA-N
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Description

1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C22H22ClN3O2 and its molecular weight is 395.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation of Compounds

Research on derivatives of 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has explored their potential in various medical and scientific applications. One study focused on synthesizing and evaluating xanthene derivatives for their antiasthmatic activity, highlighting the significance of piperazine derivatives in developing vasodilators and anti-asthmatic agents (Bhatia et al., 2016). Another research effort investigated indole-based derivatives as potent inhibitors of HIV-1 attachment, demonstrating the critical role of the piperazine ring in the pharmacophore for inhibiting viral interaction (Wang et al., 2009).

Spectroscopic and DFT Studies

Characterization and Binding Studies

The synthesis and characterization of novel compounds involving piperazine derivatives have been extensively studied, providing insights into their molecular structure and potential binding activities. For example, Murugesan et al. (2021) synthesized and characterized 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione, revealing its interactions with human serum albumin through DFT calculations and docking studies (Murugesan et al., 2021).

Photochromic Properties and Electron Transfer

Investigation of Photo-induced Electron Transfer

Studies on novel compounds with piperazine substituents have explored their luminescent properties and potential for photo-induced electron transfer. Gan et al. (2003) synthesized piperazine substituted naphthalimide compounds and analyzed their fluorescence spectra, demonstrating the possibility of using these compounds as pH probes and in photo-electron transfer processes (Gan et al., 2003).

Anticonvulsant and Antihistaminic Activities

Evaluation of Anticonvulsant and Antihistaminic Effects

The anticonvulsant and antihistaminic activities of piperazine derivatives have been a subject of research, indicating the versatility of these compounds in therapeutic applications. Obniska et al. (2006) synthesized a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives and evaluated their effects, noting some compounds' significant anticonvulsant activity (Obniska et al., 2006). Similarly, Pascal et al. (1985) synthesized theophylline and theobromine derivatives and tested them for antihistaminic activity, identifying compounds with promising effects (Pascal et al., 1985).

properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-15-20(18-8-3-4-9-19(18)24(15)2)21(27)22(28)26-12-10-25(11-13-26)17-7-5-6-16(23)14-17/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVQKJPZUJUPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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